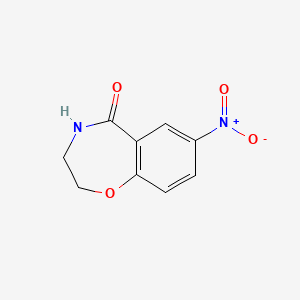

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

概要

説明

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: is a heterocyclic compound that features a benzoxazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the nitro group at the 7-position and the oxazepine ring system contributes to its unique chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the following steps:

Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro moiety, leading to the formation of oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Oxidized derivatives with modified electronic properties.

Reduction: Amino derivatives with potential biological activity.

Substitution: Functionalized benzoxazepine derivatives with diverse chemical and biological properties.

科学的研究の応用

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Potential use in the development of novel materials and chemical processes.

作用機序

The mechanism of action of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the benzoxazepine ring system play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

7-nitro-1,4-benzoxazepin-5(2H)-one: Lacks the dihydro moiety, which may affect its chemical reactivity and biological activity.

3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Lacks the nitro group, which may result in different pharmacological properties.

7-amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: The amino group may confer different electronic and steric properties compared to the nitro group.

Uniqueness

- The presence of both the nitro group and the dihydro moiety in 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

生物活性

7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS Number: 15774-55-7) is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews the existing literature on its biological activity, including its neuroprotective effects and inhibition of acetylcholinesterase (AChE), a key enzyme in the treatment of neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈N₂O₄. The compound features a nitro group and a benzoxazepine structure, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 180.17 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 341.6 °C |

| Melting Point | Not available |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound against various neurotoxic agents. In vitro experiments demonstrated that this compound can mitigate cellular injuries induced by hydrogen peroxide and amyloid-beta fragments in human neuroblastoma SH-SY5Y cells. Specifically, it was noted that the compound exhibited moderate neuroprotective activity at concentrations around 10 µM, although higher concentrations were required for significant effects .

Acetylcholinesterase Inhibition

One of the most significant findings regarding this compound is its inhibitory action on acetylcholinesterase (AChE). The AChE inhibitory activity was assessed through various assays, revealing an IC₅₀ value of approximately mol/L. This suggests that the compound could be a potential candidate for the development of therapeutic agents aimed at treating Alzheimer's disease and other cognitive disorders where AChE plays a pivotal role .

Case Studies

- Neuroprotective Study : In a study involving SH-SY5Y cells exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. The study indicated that the compound's protective effects might be linked to its ability to modulate oxidative stress pathways .

- AChE Inhibition : Another research effort focused on synthesizing derivatives of benzoxazepines and testing their AChE inhibitory activities. Among these derivatives, this compound showed promising results with significant inhibition percentages at varying concentrations .

特性

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXGFMXLKHZJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。